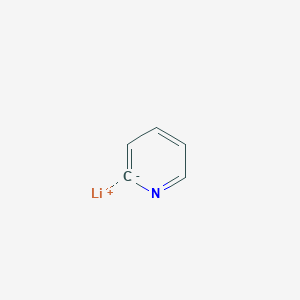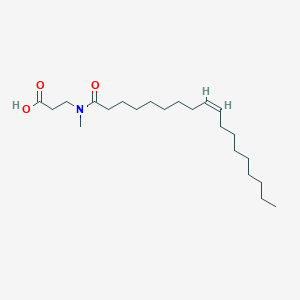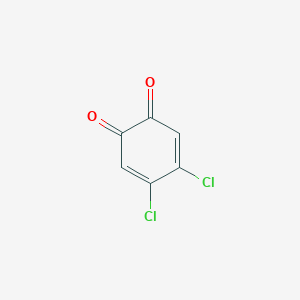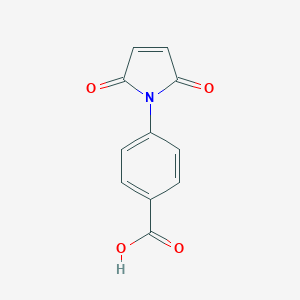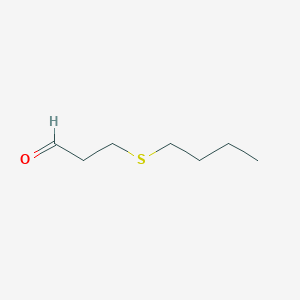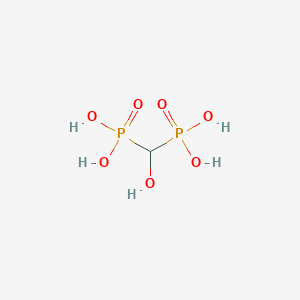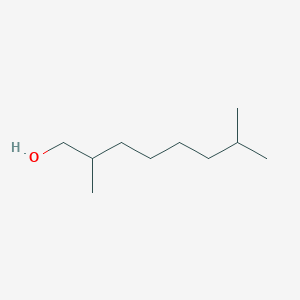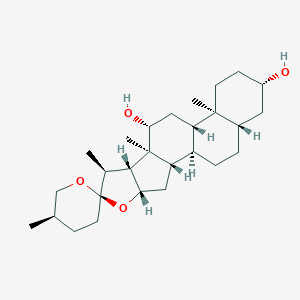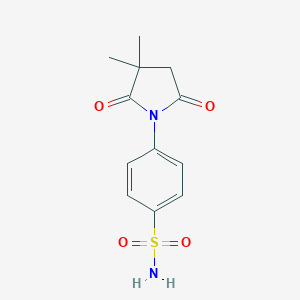
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research due to its potential for use as a novel drug delivery system. This compound is a cationic liposome, which means it has a positive charge and can interact with negatively charged molecules in the body. In
Mecanismo De Acción
The mechanism of action for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the interaction of the cationic liposome with negatively charged molecules in the body, such as cell membranes. The liposome can fuse with the cell membrane, allowing the drug or gene to enter the cell. This targeted delivery system can reduce the toxicity of drugs and increase their effectiveness.
Biochemical and physiological effects:
Studies have shown that 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has low toxicity and is well-tolerated in animal models. It has been shown to effectively deliver drugs and genes to cancer cells, leading to increased cell death and decreased tumor growth. Additionally, it has been studied for its potential use in vaccine delivery, as it can effectively deliver antigens to immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide in lab experiments include its targeted delivery system, low toxicity, and potential for use in a variety of applications. However, there are also limitations to its use, including the need for optimization of the liposome formulation and the potential for immune response to the cationic liposome.
Direcciones Futuras
There are many potential future directions for research on 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide. These include optimization of the liposome formulation for improved drug delivery, exploration of its potential for use in gene therapy and vaccine delivery, and further studies on its toxicity and immune response. Additionally, there is potential for the development of new cationic liposomes with improved properties for drug delivery and other applications.
In conclusion, 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a promising compound for use in drug delivery systems. Its targeted delivery system, low toxicity, and potential for use in a variety of applications make it a valuable tool for scientific research. Further studies on its properties and potential applications are needed to fully explore its potential.
Métodos De Síntesis
The synthesis method for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the reaction of picolinium bromide with 4,4'-biphenylylenebis(2-oxoethylene) in the presence of a base. The resulting product is a white solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has been studied for its potential application in drug delivery systems. It has been shown to effectively deliver drugs to cancer cells in vitro and in vivo, making it a promising candidate for targeted cancer therapy. Additionally, it has been studied for its potential use in gene therapy and vaccine delivery.
Propiedades
Número CAS |
19035-84-8 |
|---|---|
Nombre del producto |
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Fórmula molecular |
C28H26Br2N2O2 |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(4-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-11-15-29(16-12-21)19-27(31)25-7-3-23(4-8-25)24-5-9-26(10-6-24)28(32)20-30-17-13-22(2)14-18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
QPICYTZKVGZMQW-UHFFFAOYSA-L |
SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
SMILES canónico |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
Sinónimos |
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
